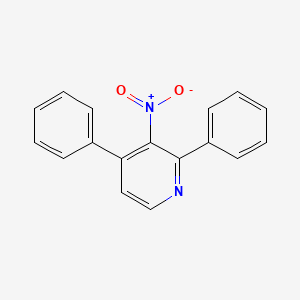![molecular formula C10H19BO3 B14132841 2-{[(2E)-But-2-en-2-yl]oxy}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 91890-01-6](/img/structure/B14132841.png)
2-{[(2E)-But-2-en-2-yl]oxy}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(2E)-But-2-en-2-yl]oxy}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a boron atom bonded to a dioxaborolane ring. This compound is of significant interest in organic synthesis due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2E)-But-2-en-2-yl]oxy}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of pinacol with boron-containing reagents. One common method is the reaction of pinacol with boron trihalides or boronic acids under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of automated systems and reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(2E)-But-2-en-2-yl]oxy}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Borylation: This compound can be used to introduce boron atoms into organic molecules, which is useful in the synthesis of various boron-containing compounds.
Hydroboration: It can react with alkenes and alkynes to form organoboron intermediates, which can be further transformed into alcohols, amines, or other functional groups.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boron-containing compound with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkene products.
Common Reagents and Conditions
Borylation: Typically involves the use of boron trihalides or boronic acids as reagents, with the reaction carried out under anhydrous conditions.
Hydroboration: Commonly uses diborane or borane reagents, with the reaction performed under mild conditions.
Suzuki-Miyaura Coupling: Requires a palladium catalyst, a base (such as potassium carbonate), and an inert atmosphere to prevent oxidation.
Major Products
Borylation: Produces boron-containing organic intermediates.
Hydroboration: Yields organoboron compounds that can be further converted into alcohols, amines, etc.
Suzuki-Miyaura Coupling: Forms biaryl or substituted alkene products.
Applications De Recherche Scientifique
2-{[(2E)-But-2-en-2-yl]oxy}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of boron-containing drugs and diagnostic agents.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism by which 2-{[(2E)-But-2-en-2-yl]oxy}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of boron-carbon bonds. The boron atom in the compound can coordinate with various nucleophiles, facilitating the formation of new chemical bonds. This reactivity is exploited in various synthetic transformations, such as borylation and coupling reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-{[(2E)-But-2-en-2-yl]oxy}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structure, which allows for selective reactivity in various chemical transformations. Its ability to participate in borylation and coupling reactions makes it a valuable reagent in organic synthesis, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
91890-01-6 |
|---|---|
Formule moléculaire |
C10H19BO3 |
Poids moléculaire |
198.07 g/mol |
Nom IUPAC |
2-[(E)-but-2-en-2-yl]oxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H19BO3/c1-7-8(2)12-11-13-9(3,4)10(5,6)14-11/h7H,1-6H3/b8-7+ |
Clé InChI |
RIEASWPRGFBZBT-BQYQJAHWSA-N |
SMILES isomérique |
B1(OC(C(O1)(C)C)(C)C)O/C(=C/C)/C |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)OC(=CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-Prop-2-yn-1-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide](/img/structure/B14132760.png)
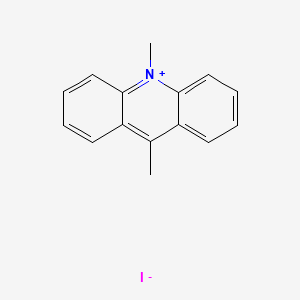
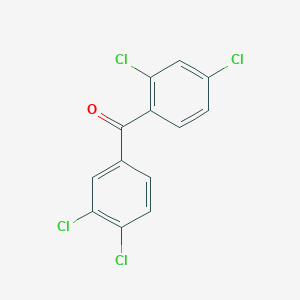

![3-(4-methylphenyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B14132792.png)
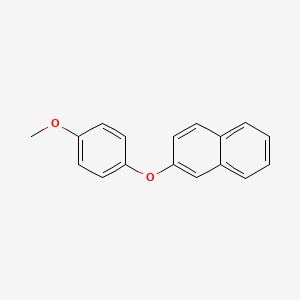
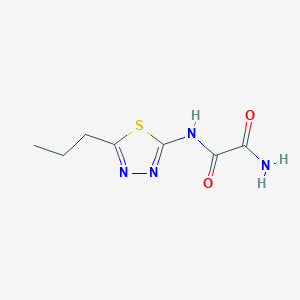

![9-[2,6-Di(carbazol-9-yl)-4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3,6-dimethylcarbazole](/img/structure/B14132823.png)
![N-cyclooctyl-3-{(4S)-2,5-dioxo-1-[(1S)-1-phenylethyl]imidazolidin-4-yl}propanamide](/img/structure/B14132824.png)
